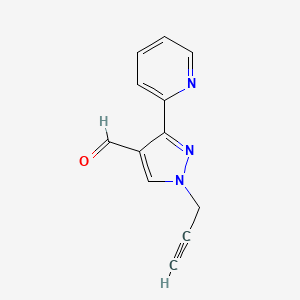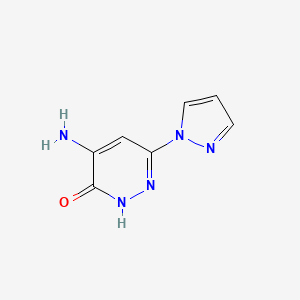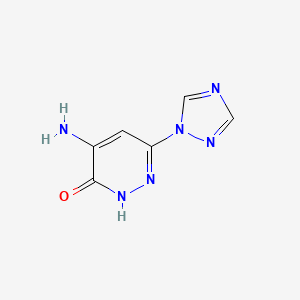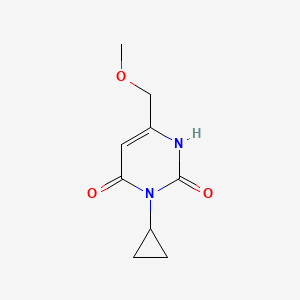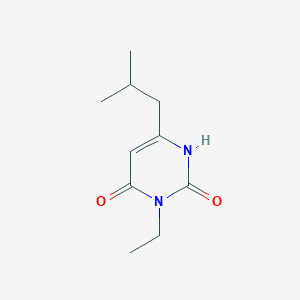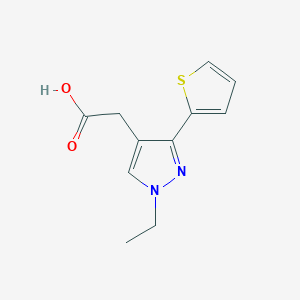
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid, also known as ETPA, is a novel compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole family, which is a group of heterocyclic compounds containing an oxygen atom and two nitrogen atoms. ETPA has a unique structure, which makes it an attractive choice for research due to its versatile properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocycles : Compounds similar to 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid are used in the synthesis of various heterocycles, including thiazoles, pyrimidines, oxadiazoles, and pyrazolines. These processes involve reactions with different chemical reagents, yielding structurally diverse compounds (Abdelhamid & Afifi, 2010).
Formation of Complex Pyrrole-Pyrazole Systems : Research shows the use of related compounds in creating complex pyrrole-pyrazole systems through regioselective reactions. This demonstrates the versatility of these compounds in forming diverse molecular structures (Attanasi et al., 2001).
Biological Applications and Antimicrobial Activity
Antimicrobial Activity : Some derivatives of related compounds have been evaluated for their antimicrobial activity. Studies show that certain derivatives exhibit significant antibacterial properties against common pathogenic bacteria (Asif et al., 2021).
Potential in Drug Synthesis : Compounds like 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid serve as intermediates in the synthesis of other drugs. For example, derivatives have been used in the synthesis of anticoagulant drugs (Wang et al., 2017).
Miscellaneous Applications
Synthesis of Dyes : These compounds are also utilized in the synthesis of dyes, particularly bis-heterocyclic monoazo dyes based on the thiophene ring. Such dyes are characterized by their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Corrosion Inhibitors : Derivatives of these compounds have been studied as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various experimental and theoretical methods, highlighting another industrial application (Lgaz et al., 2018).
Propriétés
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-7-8(6-10(14)15)11(12-13)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJQJPDMOAUWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





